molecular formula C7H12N2O2 B2526814 2-Oxa-5,9-diazaspiro[3.6]decan-8-one CAS No. 2091940-57-5

2-Oxa-5,9-diazaspiro[3.6]decan-8-one

Cat. No.: B2526814
CAS No.: 2091940-57-5
M. Wt: 156.185
InChI Key: PORVOBDUIPQRSF-UHFFFAOYSA-N
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Description

2-Oxa-5,9-diazaspiro[3.6]decan-8-one (CAS 2091940-57-5) is a high-value spirocyclic compound with a molecular formula of C7H12N2O2 and a molecular weight of 156.19 g/mol . This molecule features a unique spiro-fused heterocyclic structure containing both oxygen and nitrogen atoms in its ring systems, as defined by its SMILES notation O=C(NC1)CCNC21COC2 and InChIKey PORVOBDUIPQRSF-UHFFFAOYSA-N . Spirocyclic scaffolds like this one are of significant interest in medicinal chemistry and drug discovery due to their three-dimensionality and potential for exploring novel chemical space. While specific biological data for this compound is not widely published, structurally related 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogues have been investigated as muscarinic M1 receptor agonists, showing antiamnesic activity in pharmacological studies . This suggests potential research applications for this compound in developing neuroactive compounds or as a key synthetic intermediate for building diverse chemical libraries. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-5,9-diazaspiro[3.6]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6-1-2-9-7(3-8-6)4-11-5-7/h9H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORVOBDUIPQRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CNC1=O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Spectrometric Characterization of 2 Oxa 5,9 Diazaspiro 3.6 Decan 8 One

Chromatographic Methods for Purity Assessment and Separation Science

Liquid Chromatography-Mass Spectrometry (LC-MS)

Without access to peer-reviewed studies or database entries containing this specific information, any attempt to generate the requested article would rely on speculation or data from structurally different molecules, thereby violating the core requirement for scientific accuracy and strict adherence to the subject compound. Therefore, the requested article cannot be generated at this time.

Conformational Analysis and Stereochemical Considerations in 2 Oxa 5,9 Diazaspiro 3.6 Decan 8 One Systems

Ring Conformations and Flexibility of the Spiro[3.6]decan-8-one Scaffold

The 2-Oxa-5,9-diazaspiro[3.6]decan-8-one molecule is built upon a spiro[3.6]decane framework. This scaffold consists of a four-membered ring and a seven-membered ring sharing a single carbon atom, the spiro center. The conformational properties of this system are a composite of the preferred geometries of each ring, modified by the constraints of the spiro-fusion.

Four-Membered Oxetane (B1205548) Ring: Small rings, such as the cyclobutane (B1203170) analogue in this scaffold, experience significant angle strain. saskoer.ca The four-membered ring in the parent spiro[3.6]decane is not planar and typically adopts a puckered or "butterfly" conformation to alleviate some of this strain. saskoer.ca The introduction of an oxygen atom to form the oxetane ring in this compound influences the ring's geometry due to different bond lengths (C-O vs. C-C) and bond angles, but the puckered conformation is maintained.

Seven-Membered Diazepanone Ring: Seven-membered rings are considerably more flexible than smaller rings and can exist in several low-energy conformations, such as chair, boat, and twist-chair forms. The presence of two nitrogen atoms and a carbonyl group (forming a lactam) within the ring introduces planar centers (the amide bond) and specific torsional preferences that limit this flexibility. In related seven-membered lactams, the ring often adopts a twist-chair or a distorted chair conformation to minimize steric and torsional strain. The exact preferred conformation for the diazepanone ring in this specific spiro-compound would be influenced by the bulky spiro-junction and potential intramolecular interactions.

Influence of Spirocyclic Architecture on Molecular Shape and Rigidity

Spirocyclic systems are of great interest in medicinal chemistry because they provide a way to create structurally complex and rigid molecules with defined three-dimensional shapes. nih.govresearchgate.net This rigidity is a direct consequence of the spiro-fusion, which restricts the relative motion of the two rings.

Molecular Shape: The spirocyclic architecture forces the two rings into roughly perpendicular planes. This creates a distinct and rigid three-dimensional molecular shape that is often desirable for binding to biological targets like proteins and enzymes. mdpi.com The defined spatial arrangement of substituents on the spiro scaffold can be precisely controlled, which is a key advantage in drug design. nih.gov

Rigidity and Physicochemical Properties: The conformational restriction imposed by the spiro center can lead to improved metabolic stability and favorable pharmacokinetic properties. researchgate.net By locking the molecule into a specific conformation, the entropic penalty upon binding to a target is reduced, which can lead to higher binding affinity. The introduction of heteroatoms (oxygen and nitrogen) and the polar lactam group in this compound further influences its physicochemical properties, such as solubility and hydrogen bonding capacity.

FeatureInfluence on this compound
Spiro-fusion Enforces a rigid, three-dimensional structure with rings in near-perpendicular orientation.
Four-membered ring Introduces significant ring and angle strain; adopts a puckered conformation. saskoer.ca
Seven-membered ring More flexible, but constrained by the lactam group and spiro center; likely adopts a twist-chair conformation.
Overall Rigidity High, due to restricted rotation around the spiro atom, which can improve binding affinity to biological targets. researchgate.net

Diastereomeric and Enantiomeric Purity Assessment and Resolution Strategies

The presence of stereocenters in the this compound scaffold, including the spiro carbon itself, means that it can exist as different stereoisomers (enantiomers and diastereomers). libretexts.orgmasterorganicchemistry.com Since different stereoisomers can have vastly different biological activities, assessing and controlling stereochemical purity is critical.

Diastereomeric and Enantiomeric Purity Assessment: The separation and quantification of stereoisomers are typically achieved using chiral chromatography.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using columns with a chiral stationary phase (CSP), is a powerful method for separating enantiomers. mdpi.com Diastereomers, having different physical properties, can often be separated on standard, non-chiral HPLC columns. thieme-connect.desaskoer.ca

Supercritical Fluid Chromatography (SFC): Chiral SFC is another effective technique for the separation of stereoisomers and is often faster and uses less organic solvent than HPLC. mdpi.com

NMR Spectroscopy: The formation of diastereomeric derivatives using a chiral derivatizing agent can allow for the quantification of enantiomeric excess (% ee) by nuclear magnetic resonance (NMR) spectroscopy, as the signals for the different diastereomers will appear at different chemical shifts. thieme-connect.de

Resolution Strategies: If the synthesis of this compound results in a mixture of enantiomers (a racemate), a resolution step is necessary to isolate the individual enantiomers.

Preparative Chiral Chromatography: This is a direct method where the racemic mixture is separated on a larger-scale chiral HPLC or SFC system to isolate each enantiomer. mdpi.com

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. Since diastereomers have different solubilities, they can often be separated by fractional crystallization. thieme-connect.de

Chirality at the Spiro Center and its Implications for Asymmetric Synthesis

Implications of Spiro Chirality: The absolute configuration of the spiro center defines the spatial relationship between the two rings and any substituents on them. This has profound implications for how the molecule interacts with other chiral molecules, such as biological receptors. The construction of spirocycles with a defined quaternary stereocenter is a key goal in modern organic synthesis. acs.org

Asymmetric Synthesis Strategies: Achieving high enantioselectivity in the synthesis of such spirocyclic compounds requires the use of asymmetric catalysis or chiral auxiliaries.

Catalytic Asymmetric Spirocyclization: This is a highly efficient approach where a small amount of a chiral catalyst (organocatalyst or metal complex) is used to control the stereochemical outcome of the key spiro-ring-forming reaction. rsc.orgacs.org Various strategies, such as enantioselective intramolecular cyclizations, have been developed for the synthesis of chiral spiro-lactams. researchgate.netnih.gov

Kinetic Resolution: In a kinetic resolution, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic starting material, allowing for the separation of one enriched enantiomer. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of chiral lactams. nih.gov

The ability to selectively synthesize one enantiomer of this compound is paramount for investigating its potential as a bioactive compound, as the biological effects are often unique to a single stereoisomer.

Computational Chemistry and Molecular Modeling Studies of 2 Oxa 5,9 Diazaspiro 3.6 Decan 8 One

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-Oxa-5,9-diazaspiro[3.6]decan-8-one. By solving approximations of the Schrödinger equation, DFT can accurately predict a molecule's electronic structure, which in turn governs its reactivity and spectroscopic behavior.

Electronic Structure and Reactivity: DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the nitrogen and oxygen atoms are expected to be regions of high electron density, influencing its hydrogen bonding capabilities and interaction with electrophiles.

Spectroscopic Properties: DFT methods are also employed to predict various spectroscopic properties, which can aid in the experimental characterization of the compound. For instance, theoretical calculations can simulate Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, helping to assign experimental peaks to specific functional group vibrations. Similarly, by calculating the magnetic shielding tensors of the nuclei, the chemical shifts for ¹H and ¹³C NMR spectra can be predicted, aiding in structural elucidation.

A hypothetical table of DFT-calculated properties for this compound is presented below.

Calculated PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; relates to ionization potential.
LUMO Energy1.2 eVIndicates the energy of the lowest energy unoccupied orbital; relates to electron affinity.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.2 DA significant dipole moment suggests a polar molecule with potential for strong intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Ensemble Analysis and Flexibility Studies

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes shape in a given environment (e.g., in a solvent like water).

For a spirocyclic system like this compound, the fused ring structure imposes significant conformational constraints. MD simulations can explore the accessible conformational space, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological macromolecule. The analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule, such as the puckering of the rings or the rotation of substituent groups.

In Silico Prediction of General Molecular Properties (e.g., topology, surface area, three-dimensionality)

A variety of computational tools and algorithms can rapidly predict key molecular properties that are important for drug discovery and development. These predictions are often based on the 2D or 3D structure of the molecule.

Topological and Surface Area Properties:

Topological Polar Surface Area (TPSA): This property is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's passive intestinal absorption and blood-brain barrier penetration. For this compound, the presence of two nitrogen atoms and two oxygen atoms would contribute to a significant TPSA.

Molecular Surface Area: This is the total surface area of the molecule, which influences its solubility and interactions with other molecules.

Three-Dimensionality: The three-dimensional shape of a molecule is a critical determinant of its biological activity. Descriptors such as the fraction of sp³ hybridized carbons (Fsp³) and the Principal Moments of Inertia (PMI) plot are used to quantify the three-dimensionality. A higher Fsp³ count generally correlates with more complex, three-dimensional structures, which can lead to improved selectivity and better physicochemical properties for drug candidates. The spirocyclic nature of this compound inherently confers a high degree of three-dimensionality.

The table below presents some predicted molecular properties for this compound based on its known structure.

PropertyPredicted ValueSource
Molecular FormulaC₇H₁₂N₂O₂PubChem
Molecular Weight156.18 g/mol PubChem
XLogP3-1.7PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem

Mechanistic Studies of Reactions Involving this compound through Computational Approaches

For this compound, computational methods could be used to study a variety of potential reactions, such as:

Hydrolysis of the lactam ring: The stability of the amide bond within the seven-membered ring could be assessed by modeling its reaction with water or under acidic or basic conditions.

N-alkylation or N-acylation: The reactivity of the secondary amine nitrogen atoms towards electrophiles could be investigated to understand how the molecule might be further functionalized.

Ring-opening reactions: The stability of the oxetane (B1205548) ring could be explored by modeling reactions that might lead to its cleavage.

By understanding the mechanisms of these reactions, chemists can better predict the stability of the compound and devise synthetic strategies for creating derivatives with desired properties.

Molecular Docking and Ligand-Macromolecule Interaction Modeling (General Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second molecule (a receptor, usually a protein) when bound to each other to form a stable complex. nih.gov The goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. nih.gov This is a cornerstone of structure-based drug design.

The process typically involves two main steps:

Sampling of conformational space: The docking algorithm explores a large number of possible orientations and conformations of the ligand within the binding site of the receptor.

Scoring: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores, with the top-ranked poses representing the most likely binding modes.

For this compound, molecular docking could be used to screen for potential biological targets. By docking the molecule into the binding sites of a variety of proteins, researchers could identify those with which it is predicted to interact most strongly. Subsequent analysis of the predicted binding poses could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. This information can then be used to guide the design of more potent and selective analogs. For example, similar spirocyclic scaffolds have been investigated as inhibitors for various protein kinases. nih.gov

Derivatization and Functionalization Strategies for the 2 Oxa 5,9 Diazaspiro 3.6 Decan 8 One Scaffold

Chemical Transformations of the Lactam Moiety

The lactam functionality within the 2-Oxa-5,9-diazaspiro[3.6]decan-8-one scaffold presents a key site for chemical modification. Typical transformations of a lactam ring could include:

Reduction: The amide bond of the lactam could potentially be reduced to the corresponding cyclic amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This would yield a 2-oxa-5,9-diazaspiro[3.6]decane derivative, transforming the core structure and offering new vectors for substitution.

Thionation: Reagents like Lawesson's reagent could be employed to convert the lactam carbonyl group into a thiocarbonyl, forming a thiolactam. This modification would alter the electronic properties and hydrogen bonding capabilities of the molecule.

N-Alkylation/N-Acylation: The nitrogen atom of the lactam, if it bears a proton, could be a site for alkylation or acylation, though this is less common for the internal lactam nitrogen compared to the other nitrogen atom in the ring system.

Introduction of Diverse Substituents onto the Spirocyclic Ring System

The spirocyclic core of this compound is composed of an oxetane (B1205548) and a piperidinone ring. Introducing substituents onto this framework would likely require de novo synthesis of the ring system with pre-functionalized building blocks. For instance, starting with a substituted epoxide or aziridine (B145994) could lead to a functionalized oxetane ring. Similarly, using a substituted piperidinone precursor would allow for diversity on that portion of the scaffold. Post-synthetic C-H functionalization on the saturated rings would be challenging but could potentially be achieved using modern catalytic methods.

Functionalization at the Nitrogen Atoms (N-alkylation, N-acylation, etc.)

The secondary amine at the 5-position is a prime location for derivatization. Standard organic reactions could be applied to introduce a wide range of functional groups:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones would introduce alkyl substituents. This is a common strategy to modulate the physicochemical properties of a molecule, such as its lipophilicity and basicity.

N-Acylation: Treatment with acyl chlorides or anhydrides would yield the corresponding amides. This can be used to introduce a variety of functional groups and explore structure-activity relationships.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be used to attach aryl or heteroaryl groups.

Sulfonylation: Reaction with sulfonyl chlorides would produce sulfonamides, which can act as hydrogen bond acceptors and are often used in drug design.

A hypothetical reaction scheme for the functionalization at the N5-position is presented below:

ReagentReaction TypeProduct Class
R-X (Alkyl halide)N-AlkylationSecondary amine
RCOCl (Acyl chloride)N-AcylationAmide
Ar-X (Aryl halide), Pd/Cu catalystN-ArylationArylamine
RSO₂Cl (Sulfonyl chloride)SulfonylationSulfonamide

Exploration of Scaffold Hopping and Bioisosteric Replacements using the Spirocyclic Core

The rigid, three-dimensional structure of the this compound scaffold makes it an interesting candidate for scaffold hopping and bioisosteric replacement in drug discovery. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Scaffold hopping involves replacing a central core structure of a molecule with a chemically different but functionally similar one.

This spirocyclic system could potentially serve as a bioisostere for other cyclic structures, such as piperidine (B6355638) or morpholine, offering a different vector for substituent placement and potentially improved pharmacokinetic properties. However, without specific examples of its application in the literature, its utility as a bioisostere remains theoretical.

Development of this compound as Rigid Linkers in Chemical Conjugates

The defined geometry of spirocyclic compounds makes them attractive as rigid linkers in the design of chemical conjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). A rigid linker can control the distance and spatial orientation between two connected molecular entities, which can be crucial for their biological activity.

The this compound scaffold, with its two nitrogen atoms, could be functionalized at both ends to serve as a linker. For example, one nitrogen could be attached to a targeting moiety, and the other to a payload molecule. The rigidity of the spirocyclic core would ensure a well-defined separation between the two.

Q & A

Q. What are the standard synthetic routes for 2-Oxa-5,9-diazaspiro[3.6]decan-8-one, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key strategies include:
  • Stepwise functionalization : Reacting 2-Oxa-spiro[3.4]octane-1,3-dione with substituted amines or benzothiazole derivatives under reflux conditions (e.g., in ethanol or THF) to form intermediates .
  • Temperature control : Maintaining moderate temperatures (10–50°C) to balance reaction kinetics and side-product formation .
  • Catalyst selection : Using bases like CsF or pyridine to facilitate ring-closure reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .
    Yield optimization may require iterative adjustments to stoichiometry, reaction time, and purification techniques (e.g., column chromatography).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of techniques is critical:
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches, confirming lactam and spirocyclic moieties .
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Resolves proton environments (e.g., spiro-junction protons appear as distinct multiplets).
  • ¹³C NMR : Confirms carbonyl carbons and quaternary spiro carbons .
  • UV-Vis Spectroscopy : Detects conjugation in derivatives (e.g., benzothiazole-substituted analogs) .
  • Elemental Analysis : Validates molecular formula purity .

Q. How should researchers conduct a literature review to identify gaps in spirocyclic compound research?

  • Methodological Answer : Follow a systematic approach:
  • Database searches : Use SciFinder or Reaxys with keywords like “spirocyclic lactams” or “diazaspirodecanones.”
  • Focus on reaction mechanisms : Prioritize studies detailing [3+2] cycloadditions or ring-opening reactions .
  • Comparative analysis : Tabulate synthetic routes (e.g., solvents, catalysts) and biological activities (e.g., enzyme inhibition) from peer-reviewed journals, excluding non-academic sources like BenchChem .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electronic effects : Electron-withdrawing groups (e.g., carbonyl) direct nucleophilic attacks to α-positions .
  • Steric hindrance : Bulky substituents on the spirocyclic framework favor exo-adduct formation, as observed in sulfene cycloadditions .
  • Computational modeling : Density Functional Theory (DFT) can predict transition states, though experimental validation (e.g., X-ray crystallography) is essential .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Address discrepancies via:
  • Multi-technique cross-validation : Compare NMR data with High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight .
  • Dynamic NMR experiments : Resolve conformational equilibria (e.g., ring-flipping) causing split signals .
  • Single-crystal X-ray diffraction : Provides unambiguous confirmation of spiro connectivity and stereochemistry .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Derivative design should focus on:
  • Functional group diversification : Introduce substituents (e.g., hydroxyl, benzothiazole) to modulate lipophilicity and target binding .
  • Structure-Activity Relationship (SAR) studies : Test analogs against biological targets (e.g., proteases) using fluorometric assays .
  • Pharmacokinetic optimization : Improve solubility via salt formation (e.g., hydrochloride salts) or nanoparticle encapsulation .

Q. How can enantioselective synthesis be achieved for spirocyclic intermediates related to this compound?

  • Methodological Answer : Enantioselectivity requires:
  • Chiral catalysts : Use Evans’ oxazaborolidines or cinchona alkaloids in asymmetric aldol reactions .
  • Kinetic resolution : Separate enantiomers via chiral stationary-phase HPLC .
  • Stereochemical analysis : Confirm enantiopurity using polarimetry or chiral shift reagents in NMR .

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